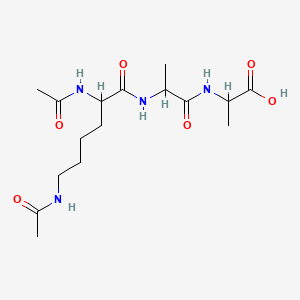
(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and interactions with enzymes. Its multiple amide groups make it a candidate for studying protein-ligand interactions.
Medicine
In medicine, ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and peptides with multiple amide groups. Examples include:
- N-acetylglucosamine
- N-acetylmuramic acid
- Peptidoglycan fragments
Uniqueness
What sets ®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid apart is its specific stereochemistry and the arrangement of its functional groups. This unique structure may confer specific properties and interactions that are not observed in similar compounds.
Conclusion
®-2-(®-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactions, and applications in research and industry make it a valuable subject of study for scientists and researchers.
Properties
IUPAC Name |
2-[2-(2,6-diacetamidohexanoylamino)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHGYLJIMMKSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
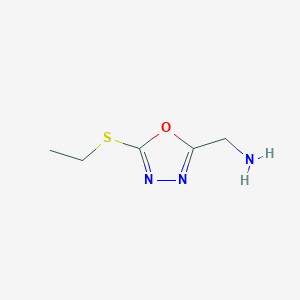
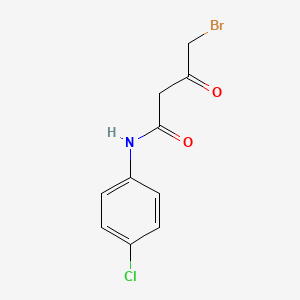
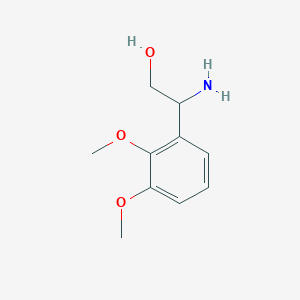
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)


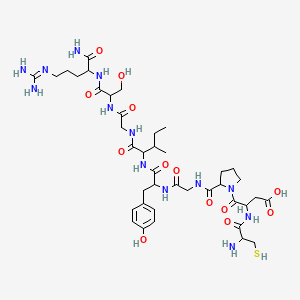



![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)

